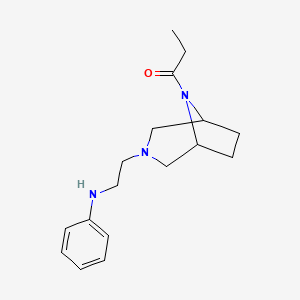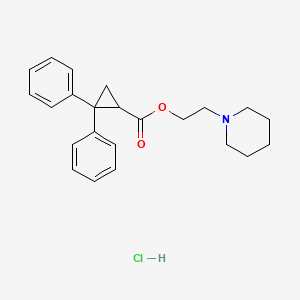
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high quality.
化学反应分析
Types of Reactions
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2-(1-Piperidinyl)ethyl diphenylacetate hydrochloride
- 2-(1-methyl-4-piperidinyl)acetaldehyde
Uniqueness
2-(1-Piperidinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
属性
CAS 编号 |
37124-05-3 |
|---|---|
分子式 |
C23H28ClNO2 |
分子量 |
385.9 g/mol |
IUPAC 名称 |
2-piperidin-1-ylethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H27NO2.ClH/c25-22(26-17-16-24-14-8-3-9-15-24)21-18-23(21,19-10-4-1-5-11-19)20-12-6-2-7-13-20;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H |
InChI 键 |
WRVNQAJTBCSMQH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

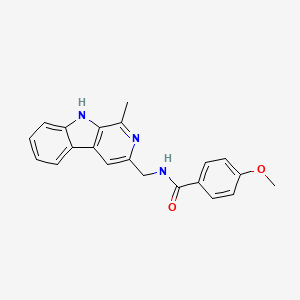
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
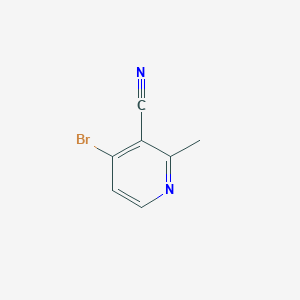
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
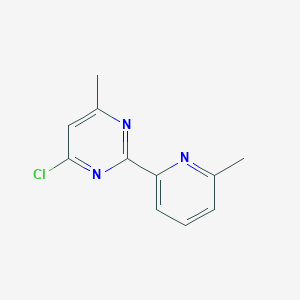

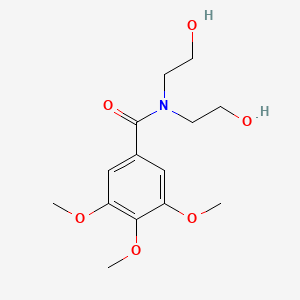
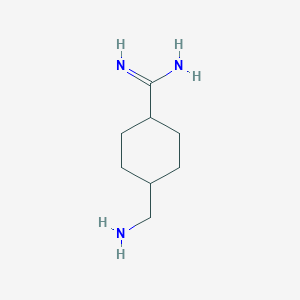
![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)

